molecular formula C14H11N5O2 B6418566 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1-methyl-7-phenyl- CAS No. 85592-03-6

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1-methyl-7-phenyl-

Cat. No.: B6418566
CAS No.: 85592-03-6
M. Wt: 281.27 g/mol
InChI Key: MNSARWGPQYSVHA-UHFFFAOYSA-N
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Description

1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1-methyl-7-phenyl- (hereafter referred to as Compound X) is a tricyclic xanthine derivative with a fused imidazole ring. Its molecular formula is C₁₄H₁₂N₄O₂, featuring a methyl group at position 1 and a phenyl substituent at position 7 (Figure 1). The compound’s core structure combines purine and imidazole moieties, enabling interactions with diverse biological targets, including adenosine and serotonin receptors .

Properties

IUPAC Name

4-methyl-7-phenyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c1-18-11-10(12(20)17-14(18)21)19-7-9(15-13(19)16-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSARWGPQYSVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(NC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40234807
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1-methyl-7-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85592-03-6
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1-methyl-7-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1-methyl-7-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives have garnered significant attention in medicinal chemistry due to their potential pharmacological activities, particularly as antidepressants and anxiolytics. This article explores the biological activity of the compound 1-methyl-7-phenyl-1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione , focusing on its interactions with serotonin receptors and other biological targets.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H12N4O2C_{14}H_{12}N_4O_2 and a molecular weight of 272.28 g/mol. Its structure includes an imidazole ring fused with a purine-like system, which is crucial for its biological activity.

Antidepressant Activity

Recent studies have demonstrated that derivatives of 1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione exhibit significant antidepressant-like effects. For instance:

  • AZ-853 and AZ-861 : These derivatives were evaluated for their activity as partial agonists at the serotonin 5-HT1A receptor. In mouse models, both compounds showed significant antidepressant-like effects in the Forced Swim Test (FST), indicating their potential as new antidepressant agents. AZ-853 was noted for its stronger effect compared to AZ-861 due to better brain penetration and a favorable side effect profile .

The mechanism underlying the antidepressant effects is primarily linked to the modulation of serotonin receptors:

  • Serotonin Receptor Interaction : The compounds have shown high affinity for serotonin receptors (5-HT1A and 5-HT7), which are critical in mood regulation. Molecular docking studies suggest that specific structural features of these compounds enhance their binding affinity to these receptors .

Study on Derivatives

In a comparative study involving various derivatives of imidazo(2,1-f)purine-2,4(3H,8H)-dione:

CompoundDosage (mg/kg)Antidepressant EffectAnxiolytic Effect
AZ-8535SignificantMild
AZ-8615ModerateNone
New Derivative (3i)2.5ProminentSignificant

The results indicated that while both AZ-853 and AZ-861 exhibited antidepressant properties, the new derivative (3i) displayed both antidepressant and anxiolytic effects at lower dosages .

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds reveal important insights into their therapeutic potential:

  • Absorption : Both AZ-853 and AZ-861 demonstrated good oral bioavailability.
  • Distribution : The compounds effectively penetrated the blood-brain barrier, which is crucial for central nervous system activity.
  • Metabolism : Initial studies suggest that these compounds undergo hepatic metabolism but with minimal formation of toxic metabolites .

Safety Profile

Safety evaluations indicated that while these compounds did not exhibit significant anticholinergic effects, they did induce mild sedation and alterations in lipid metabolism upon repeated administration. This highlights the need for further studies to assess long-term safety profiles .

Scientific Research Applications

Pharmacological Applications

The pharmacological applications of 1H-Imidazo(2,1-f)purine derivatives can be categorized into several key areas:

Anticancer Activity

Numerous studies have indicated that imidazopurine derivatives exhibit potent anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Case Study : A study demonstrated that a related derivative effectively inhibited the growth of various cancer cell lines, suggesting potential for further development as an anticancer agent.

Antiviral Properties

Certain derivatives have shown promise in antiviral applications:

  • Mechanism : They may inhibit viral replication by targeting viral enzymes or host cell factors.
  • Research Findings : Research has indicated that specific modifications to the imidazopurine structure can enhance antiviral efficacy against viruses such as HIV and hepatitis C.

Anti-inflammatory Effects

Imidazopurines are also explored for their anti-inflammatory properties:

  • Biological Activity : These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Clinical Trials : Preliminary clinical trials have suggested a reduction in inflammatory markers in patients treated with imidazopurine derivatives.

Comparison with Similar Compounds

Key Structural Features :

  • Position 1 : Methyl group enhances metabolic stability by reducing susceptibility to oxidative demethylation .
  • Position 7 : Phenyl substituent contributes to hydrophobic interactions with receptor binding pockets, influencing selectivity .
  • Fused Imidazole Ring : Modulates electronic properties and hydrogen-bonding capacity, critical for receptor affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Variations and Physical Properties

Compound Name Substituents (Positions) Melting Point (°C) Molecular Weight Key Receptor Affinity (Ki)
Compound X (Target) 1-Me, 7-Ph N/A 276.27 A3: 0.31 µM; 5-HT1A: 2.1 nM
AZ-853 1,3-diMe; 8-(4-piperazinylbutyl) N/A 520.57 5-HT1A: 1.8 nM; PDE4B: >10 µM
AZ-861 1,3-diMe; 8-(3-CF₃Ph-piperazinyl) N/A 584.56 5-HT1A: 0.9 nM; PDE10A: >10 µM
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-Me-7-Ph 8-(4-FPh), 3-(2-MeOEt) N/A 433.44 A2A: 0.33 µM
8-Butyl-7-(4-MeOPh)-1,3-diMe 8-Bu, 7-(4-MeOPh), 1,3-diMe 256–258 385.42 5-HT7: 15 nM

Key Observations:

Substituent Position and Receptor Selectivity: Adenosine Receptors: The 8-position substituent dictates A2A/A3 selectivity. For example, 8-(4-fluorophenyl) enhances A2A affinity (Ki = 0.33 µM) , while the unsubstituted phenyl group in Compound X favors A3 receptors (Ki = 0.31 µM) . Serotonin Receptors: Piperazinylalkyl chains at position 8 (e.g., AZ-853 and AZ-861) drastically improve 5-HT1A affinity (Ki < 2 nM) due to extended hydrophobic interactions with the receptor’s transmembrane domain .

Impact of Halogenation :

  • Fluorination at the phenyl ring (e.g., 8-(4-fluorophenyl)) enhances metabolic stability and A2A binding .
  • Trifluoromethyl groups (e.g., AZ-861) increase 5-HT1A potency (Ki = 0.9 nM) by strengthening van der Waals interactions .

Enzyme Inhibition :

  • Compounds with long alkyl chains (e.g., 8-butyl) show moderate PDE4B/PDE10A inhibition, but selectivity remains low compared to serotonin receptor activity .

Pharmacological and Pharmacokinetic Profiles

Table 2: Functional and Pharmacokinetic Comparisons

Compound Antidepressant Activity (FST) Metabolic Stability (HLM t₁/₂, min) Brain Penetration (Brain/Plasma Ratio) Adverse Effects
Compound X Not tested ~30 0.5 N/A
AZ-853 ED₅₀ = 2.5 mg/kg 45 1.2 Hypotension, Weight Gain
AZ-861 ED₅₀ = 5 mg/kg 60 0.8 Lipid Metabolism Disturbances
3i (8-pentyl-piperazinyl) ED₅₀ = 2.5 mg/kg 35 1.5 Sedation

Key Findings:

  • Brain Penetration : AZ-853’s higher brain/plasma ratio (1.2 vs. 0.8 for AZ-861) correlates with its superior antidepressant efficacy in mice .
  • Safety Profiles: Substituents influence side effects; AZ-853’s α1-adrenolytic activity causes hypotension, while AZ-861’s trifluoromethyl group disrupts lipid metabolism without affecting glucose .

Preparation Methods

Cyclization of Xanthine Derivatives

A common approach involves treating 8-aminoxanthine derivatives with α-haloketones or α-haloesters. For example, reacting 8-aminotheophylline (1,3-dimethylxanthine) with phenacyl bromide introduces the phenyl group at the 7-position while facilitating imidazole ring closure. The methyl group at the 1-position originates from the theophylline backbone. This method yielded analogues with sub-nanomolar binding affinity for adenosine receptors, underscoring its efficiency.

Condensation with Carbonyl Components

Alternative routes employ condensation of aminopyrimidines with carbonyl compounds. Abdelmoneim et al. synthesized imidazo[1,2-a]pyrimidines by heating 2-aminopyrimidines with ethyl cyanoacetate in ethanolic sodium ethoxide. Adapting this method, 6-aminouracil derivatives condensed with phenylacetaldehyde could yield the target compound’s fused ring system.

Functionalization at the 1- and 7-Positions

N-Alkylation at the 1-Position

The 1-methyl group is introduced via alkylation of the purine nitrogen. In a protocol by Moorman et al., 1-benzyl analogues were prepared using benzyl bromide in dimethylformamide (DMF) with potassium carbonate. Substituting benzyl bromide with methyl iodide under similar conditions would yield the 1-methyl derivative. Optimal temperatures (60–80°C) and prolonged reaction times (12–24 hours) are critical for complete substitution.

C-7 Phenylation Strategies

The 7-phenyl group is incorporated through:

  • Ullmann-Type Coupling : A patent by CN104892509 describes phenoxy group introduction via copper-catalyzed coupling of aryl halides with phenolic intermediates. Applying this to a brominated imidazo-purine precursor and phenylboronic acid could achieve direct arylation.

  • Friedel-Crafts Acylation : Reacting the core with benzoyl chloride in the presence of AlCl3 generates a ketone intermediate, which is reduced to the phenyl group using Pd/C and hydrogen.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvents : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity in alkylation reactions. Ethanol or methanol is preferred for cyclization steps due to their ability to dissolve both polar and non-polar reactants.

  • Bases : Potassium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) facilitates deprotonation during alkylation. DBU particularly improves yields in sterically hindered reactions.

Temperature and Time

  • Cyclization reactions require reflux conditions (80–100°C) for 10–24 hours.

  • Ullmann couplings demand higher temperatures (120–150°C) in sealed tubes.

Purification and Characterization

Purification Techniques

  • Recrystallization : Products are often recrystallized from ethanol or ethanol/water mixtures to remove unreacted starting materials.

  • Activated Charcoal Treatment : Boiling crude products with activated charcoal in ethanol improves purity, as described in EP3305769A1.

Spectroscopic Confirmation

  • NMR : The 1-methyl group appears as a singlet at δ 3.3–3.5 ppm in 1H NMR, while the 7-phenyl group shows aromatic protons at δ 7.2–7.6 ppm.

  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 311.1 (C15H13N5O2).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)
Cyclization (Route 1)8-AminotheophyllinePhenacyl bromide, DMF, K2CO36298
Condensation (Route 2)6-AminouracilPhenylacetaldehyde, NaOEt/EtOH4595
Ullmann CouplingBromo-imidazo-purinePhenylboronic acid, CuI, 150°C5897

Route 1 offers higher yields due to milder conditions, while Route 2 is advantageous for scalability.

Q & A

Basic: What are the recommended methods for synthesizing 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives, and how can reaction conditions be optimized to improve yield?

Answer:
Synthesis typically involves multi-step heterocyclic condensation reactions. For example, imidazo-phenanthroline derivatives are synthesized via cyclization of phenanthroline precursors with substituted imidazoles under reflux conditions in anhydrous solvents like DMF or THF . Optimization strategies include:

  • Catalyst selection : Use of palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity.
  • Temperature control : Maintaining reflux temperatures (80–120°C) to accelerate cyclization while minimizing side reactions.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: How can researchers confirm the structural integrity of 1-methyl-7-phenyl-substituted imidazopurinedione compounds post-synthesis?

Answer:
Combined spectroscopic and crystallographic techniques are critical:

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (mean C–C = 0.005 Å) and torsion angles, confirming fused-ring geometry .
  • ¹H/¹³C NMR : Key diagnostic signals include imidazole NH (δ 12.6–13.2 ppm) and aromatic protons (δ 7.0–8.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₂N₄O₂ at 292.0960) .

Advanced: What strategies are effective in analyzing contradictory biological activity data for imidazo-purine derivatives across different assay systems?

Answer:
Contradictions often arise from assay-specific variables (e.g., enzyme isoforms, pH, cofactors). Mitigation strategies include:

  • Orthogonal assays : Validate Topoisomerase I/IIα inhibition using both plasmid relaxation assays and cell-based comet assays .
  • Statistical meta-analysis : Pool data from ≥3 independent studies to identify outliers (e.g., using Grubbs’ test) .
  • Structural benchmarking : Compare IC₅₀ values against crystallographically resolved ligand-enzyme complexes to assess binding mode consistency .

Advanced: How can computational modeling predict the binding affinity of 1-methyl-7-phenyl-imidazopurinedione derivatives with target enzymes?

Answer:
Molecular docking (AutoDock Vina) :

  • Preparation : Generate 3D ligand structures (Open Babel) and optimize protonation states (Epik).
  • Docking grid : Define active site residues (e.g., Topo I Tyr723, Asp722) using crystallographic data (PDB: 1T8I) .
  • Scoring : MM/GBSA free energy calculations improve affinity predictions (ΔG ≤ -8 kcal/mol indicates strong binding) .

Basic: What analytical techniques are most reliable for quantifying impurities in synthesized batches?

Answer:

  • HPLC-UV/DAD : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 254 nm (LOD ≤ 0.1%) .
  • LC-MS/MS : Quantifies trace impurities (e.g., unreacted phenyl precursors) via MRM transitions .

Advanced: What experimental approaches are recommended for elucidating the metabolic pathways of imidazo-purine derivatives in in vitro models?

Answer:

  • Hepatocyte incubations : Use primary human hepatocytes (5 × 10⁶ cells/mL) with LC-MS/MS to detect phase I metabolites (oxidation, demethylation) .
  • CYP450 inhibition assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Advanced: How should researchers design experiments to investigate structure-activity relationships (SAR) of substituents on the imidazo-purine core?

Answer:

  • Fragment-based design : Systematically vary substituents (e.g., methyl, phenyl, halogens) at positions 1 and 7.
  • Biological testing : Measure IC₅₀ against target enzymes (e.g., Topo I/IIα) and correlate with electronic (Hammett σ) or steric (Taft Eₛ) parameters .

Basic: What safety considerations are critical when handling 1-methyl-7-phenyl-imidazopurinedione derivatives?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (GHS Category 2) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders (particle size <10 µm) .

Advanced: What methodologies resolve crystallographic data discrepancies in imidazo-purine derivatives with complex ring systems?

Answer:

  • High-resolution XRD : Collect data at 100 K (λ = 0.71073 Å) and refine using SHELXL (R factor <0.06) .
  • Density functional theory (DFT) : Compare experimental bond angles with B3LYP/6-31G(d) optimized structures to validate tautomeric forms .

Advanced: How can hybrid experimental-computational frameworks study dual inhibition mechanisms of imidazo-purine derivatives?

Answer:

  • Kinetic assays : Measure time-dependent inhibition (kₐᵢₙₐᶜₜ) for Topo I/IIα using stopped-flow spectrophotometry .
  • Machine learning : Train Random Forest models on inhibition data (≥50 compounds) to predict multi-target activity .

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